For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-4-methylaniline: Physical and Chemical Properties
Introduction
2-Bromo-4-methylaniline, also known as 2-bromo-p-toluidine, is a substituted aniline derivative with the chemical formula C₇H₈BrN.[1][2] Its unique structure, featuring a bromine atom and a methyl group on the aniline ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-4-methylaniline are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [3][4] |
| Appearance | Colorless to brown clear liquid or oil | [3][5] |
| Melting Point | 14-16 °C (lit.) | [1][2][3][6] |
| Boiling Point | 240 °C (lit.) | [1][2][3][6] |
| 120-122 °C at 30 mmHg | [7] | |
| Density | 1.5 g/mL at 25 °C (lit.) | [1][2][3][6] |
| Refractive Index | n20/D 1.602 (lit.) | [1][2][3][6] |
| Solubility | Insoluble in water; Miscible with alcohol and ether; Slightly soluble in chloroform. | [1][3] |
| pKa | 2.97 ± 0.10 (Predicted) | [1][3] |
| Flash Point | >110 °C (>230 °F) | [1][3][5] |
| Storage | Store in a dark, cool, and well-ventilated place under an inert atmosphere. It is air and light sensitive. | [3][8] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-Bromo-4-methylaniline. The following spectral information is available in various databases:
-
¹H NMR: Proton nuclear magnetic resonance spectra are available for structural elucidation.[9]
-
¹³C NMR: Carbon-13 nuclear magnetic resonance spectra provide information about the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectra, including GC-MS data, are available to determine the molecular weight and fragmentation pattern.[10]
-
Infrared Spectroscopy (IR): IR spectra, including FTIR and ATR-IR, can identify the functional groups present in the molecule.[10]
-
Raman Spectroscopy: Raman spectra are also available for vibrational analysis.[10]
-
UV-Vis Spectroscopy: Ultraviolet-visible spectra provide information about the electronic transitions within the molecule.[10]
Chemical Properties and Reactivity
2-Bromo-4-methylaniline is a valuable building block in organic synthesis due to the reactivity of its amino and bromo substituents.
Synthesis of 2-Bromo-4-methylaniline
The most common method for the synthesis of 2-Bromo-4-methylaniline is the electrophilic bromination of 4-methylaniline (p-toluidine).[11] The reaction typically involves the protection of the highly activating amino group via acetylation, followed by bromination and subsequent deprotection.[11]
Caption: Synthesis of 2-Bromo-4-methylaniline from p-toluidine.
Key Reactions
-
Palladium-Catalyzed Amination: 2-Bromo-4-methylaniline is utilized in palladium-catalyzed selective amination reactions. For instance, it reacts with 3-bromoquinoline to produce 3-(2-bromo-4-methylphenylamino) quinoline, a significant pharmaceutical intermediate.[4][6][11]
-
Amide Formation: It can react with carboxylates in the presence of a catalyst to form amides.[4][6][11] For example, it reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (Me₃Al) to yield the corresponding amide.[4][6]
-
Synthesis of Iminophosphoranes: This compound has been employed in the synthesis of iminophosphoranes.[4][11]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 2-Bromo-4-methylaniline can be found in the chemical literature. Below are generalized methodologies for some of the key processes and property determinations.
Synthesis of 2-Bromo-4-methylaniline from p-Toluidine
-
Acetylation: p-Toluidine is reacted with acetic anhydride to form N-acetyl-p-toluidine, protecting the amino group.
-
Bromination: The N-acetyl-p-toluidine is then brominated, typically using molecular bromine in a suitable solvent like acetic acid. The reaction temperature is controlled to favor mono-bromination.
-
Hydrolysis: The resulting 3-bromo-4-acetamidotoluene is hydrolyzed, usually with an acid like hydrochloric acid, to remove the acetyl group and yield 2-bromo-4-methylaniline hydrochloride.
-
Neutralization: The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to afford the free base, 2-Bromo-4-methylaniline.
Caption: General workflow for the synthesis of 2-Bromo-4-methylaniline.
General Procedure for Palladium-Catalyzed Amination
-
Reaction Setup: A reaction vessel is charged with 2-Bromo-4-methylaniline, an aryl halide (e.g., 3-bromoquinoline), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).
-
Solvent Addition: An anhydrous, deoxygenated solvent (e.g., toluene) is added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Safety and Handling
2-Bromo-4-methylaniline is a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10][12][13]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
-
Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids and strong oxidizing agents.[12]
Conclusion
2-Bromo-4-methylaniline is a key chemical intermediate with well-defined physical and chemical properties. Its reactivity, particularly in modern cross-coupling reactions, makes it a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.
References
- 1. chembk.com [chembk.com]
- 2. 2-Bromo-4-methylaniline 98 583-68-6 [sigmaaldrich.com]
- 3. 2-Bromo-4-methylaniline CAS#: 583-68-6 [m.chemicalbook.com]
- 4. 2-Bromo-4-methylaniline | 583-68-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-4-methylaniline 98 583-68-6 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Bromo-4-methylaniline | 583-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromo-4-methylaniline | 583-68-6 | Benchchem [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]




